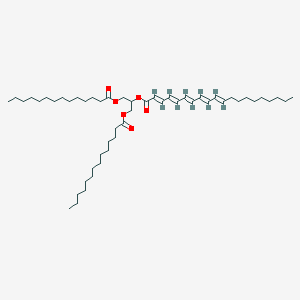
1,3-Dimyristoyl-2-eicosapenta-enoylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimyristoyl-2-Eicosapentaenoyl-rac-glycerol: is a triacylglycerol compound that contains myristic acid at the sn-1 and sn-3 positions and eicosapentaenoic acid at the sn-2 position . This compound is known for its stability and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimyristoyl-2-Eicosapentaenoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and eicosapentaenoic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of 1,3-Dimyristoyl-2-Eicosapentaenoyl-rac-glycerol involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimyristoyl-2-Eicosapentaenoyl-rac-glycerol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Saturated fatty acids.
Substitution: Free fatty acids and glycerol.
Scientific Research Applications
1,3-Dimyristoyl-2-Eicosapentaenoyl-rac-glycerol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dimyristoyl-2-Eicosapentaenoyl-rac-glycerol involves its incorporation into cellular membranes, where it can influence membrane fluidity and function . The eicosapentaenoic acid component is known to modulate inflammatory pathways by acting on molecular targets such as cyclooxygenase and lipoxygenase enzymes . This modulation can lead to reduced production of pro-inflammatory eicosanoids .
Comparison with Similar Compounds
1,2-Dimyristoyl-rac-glycerol: Contains myristic acid at the sn-1 and sn-2 positions.
1,2-Dimyristoyl-3-Lauroyl-rac-glycerol: Contains myristic acid at the sn-1 and sn-2 positions and lauric acid at the sn-3 position.
Uniqueness: 1,3-Dimyristoyl-2-Eicosapentaenoyl-rac-glycerol is unique due to the presence of eicosapentaenoic acid at the sn-2 position, which imparts distinct anti-inflammatory properties and stability compared to other similar compounds .
Properties
Molecular Formula |
C51H88O6 |
|---|---|
Molecular Weight |
797.2 g/mol |
IUPAC Name |
1,3-di(tetradecanoyloxy)propan-2-yl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate |
InChI |
InChI=1S/C51H88O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-21-18-15-12-9-6-3/h24-27,30,33,36,39,42,45,48H,4-23,28-29,31-32,34-35,37-38,40-41,43-44,46-47H2,1-3H3/b25-24+,27-26+,33-30+,39-36+,45-42+ |
InChI Key |
NLYKQJURRHSPHY-CMOXKMEPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)/C=C/C=C/C=C/C=C/C=C/CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)C=CC=CC=CC=CC=CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799232.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799240.png)
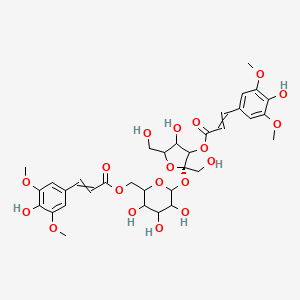
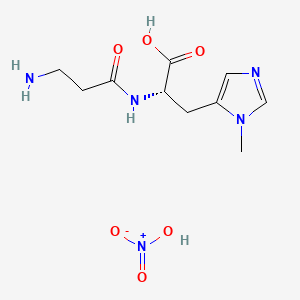
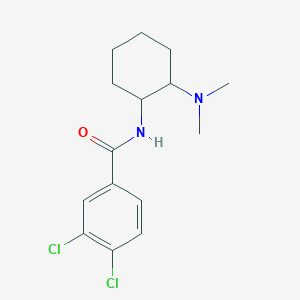
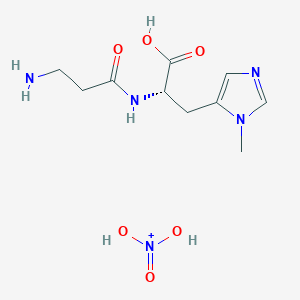
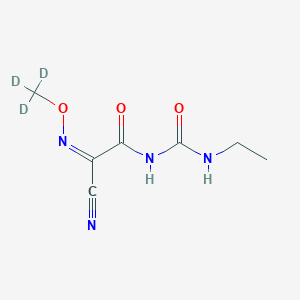

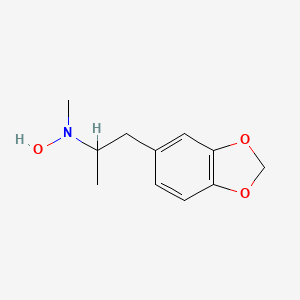
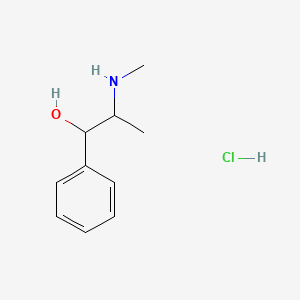

![4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B10799287.png)
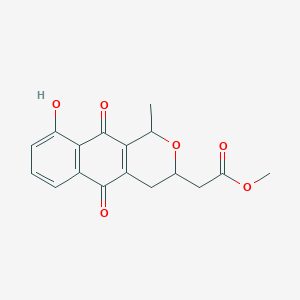
![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)
